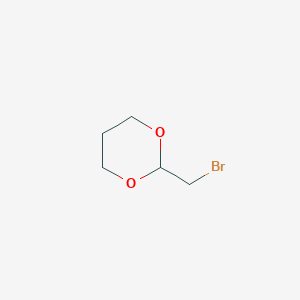

2-(Bromomethyl)-1,3-dioxane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c6-4-5-7-2-1-3-8-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAURNRYFMGYNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307591 | |

| Record name | 2-bromomethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5695-63-6 | |

| Record name | NSC193315 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromomethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Bromomethyl 1,3 Dioxane

Nucleophilic Substitution Reactions of the Bromomethyl Group

The primary mode of reactivity for 2-(bromomethyl)-1,3-dioxane involves the nucleophilic substitution of the bromide ion. The electron-withdrawing nature of the bromine atom renders the adjacent carbon atom electrophilic and thus susceptible to attack by a wide range of nucleophiles.

Reactions with Heteroatom Nucleophiles (e.g., Amines, Thiols, Alkoxides)

This compound readily undergoes nucleophilic substitution reactions with various heteroatom nucleophiles. These reactions are fundamental in creating new carbon-heteroatom bonds and are widely employed in organic synthesis.

Amines: Primary and secondary amines can act as nucleophiles, displacing the bromide to form the corresponding N-alkylated products. This reaction is a common strategy for introducing the 1,3-dioxane (B1201747) moiety into amine-containing molecules. For instance, it can be used as an alkylating agent for amines. sigmaaldrich.com

Thiols: Thiols and their corresponding thiolates are potent nucleophiles that react with this compound to yield thioethers. This transformation is useful for the synthesis of sulfur-containing compounds. The bromomethyl group serves as a reactive site for nucleophilic substitution, allowing the compound to form new bonds with various nucleophiles, including thiols.

Alkoxides: Alkoxides, the conjugate bases of alcohols, react with this compound to form ethers. This reaction provides a straightforward method for the preparation of alkoxy-substituted 1,3-dioxanes.

These substitution reactions typically proceed under standard conditions, often requiring a base to deprotonate the nucleophile and a suitable solvent to facilitate the reaction. The 1,3-dioxane ring is generally stable under these conditions.

Mechanism of Alkylation by the Bromomethyl Moiety

The alkylation reactions involving this compound predominantly proceed through an SN2 (bimolecular nucleophilic substitution) mechanism. In this process, the incoming nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry if the carbon were chiral.

The key steps of the SN2 mechanism are:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom of the bromomethyl group.

Transition State: A pentacoordinate transition state is formed where the nucleophile-carbon bond is partially formed, and the carbon-bromine bond is partially broken.

Leaving Group Departure: The bromide ion departs, and the new bond between the carbon and the nucleophile is fully formed.

The rate of this reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. The structure of the 1,3-dioxane ring can influence the reaction rate due to steric effects around the reaction center.

Organometallic Transformations

Beyond its role as an electrophile in substitution reactions, this compound can be converted into organometallic reagents, which then act as nucleophiles in subsequent carbon-carbon bond-forming reactions.

Formation of Grignard Reagents from Bromomethyl-1,3-Dioxanes

A significant organometallic transformation of this compound is the formation of its corresponding Grignard reagent. This is achieved by reacting the bromo-dioxane with magnesium metal in an ethereal solvent, typically tetrahydrofuran (B95107) (THF). thieme-connect.comresearchgate.net The resulting organomagnesium compound, (1,3-dioxan-2-ylmethyl)magnesium bromide, is a valuable synthetic intermediate.

A notable feature of Grignard reagents derived from 1,3-dioxanes is their thermal stability compared to those derived from the analogous 1,3-dioxolanes, which tend to decompose at room temperature. orgsyn.org This enhanced stability makes the 1,3-dioxane-based Grignard reagents more practical for synthetic applications. orgsyn.org

Carbon-Carbon Bond Formation via Organometallic Intermediates

The Grignard reagent derived from this compound is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. These reactions are fundamental to building more complex carbon skeletons. organic-chemistry.org

Examples of such reactions include:

Addition to Carbonyls: The Grignard reagent can add to the carbonyl group of aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Reaction with Esters: Reaction with esters can yield tertiary alcohols after double addition.

Acylation: The Grignard reagent can be acylated to form ketones. orgsyn.org

Michael Addition: It can also be utilized in Michael additions to α,β-unsaturated carbonyl compounds. orgsyn.org

These reactions highlight the synthetic utility of the Grignard reagent of this compound as a d2-synthon, effectively representing a masked hydroxymethyl anion. thieme-connect.comresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Borylation, C-C Coupling)

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for bond formation, and alkyl halides like this compound can serve as coupling partners. eie.grresearchgate.net

Borylation: Cobalt-catalyzed borylation of alkyl bromides, including 2-(2-bromoethyl)-1,3-dioxane, has been reported to proceed in excellent yields. sci-hub.se This reaction introduces a boronic ester group, which can then be used in subsequent Suzuki-Miyaura cross-coupling reactions. sci-hub.se

C-C Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for forming carbon-carbon bonds. d-nb.infopreprints.org While direct Suzuki coupling of alkyl bromides can be challenging, the conversion of this compound to its organoboron derivative via borylation allows for its participation in these powerful C-C bond-forming reactions. sci-hub.sed-nb.info These reactions typically involve an oxidative addition of the alkyl halide to the metal center, followed by transmetalation and reductive elimination. d-nb.info

Ring-Opening Reactions of the 1,3-Dioxane Core

The 1,3-dioxane ring, while generally stable, can undergo cleavage under specific conditions, offering a pathway to monoprotected 1,3-diols, which are valuable synthetic intermediates. thieme-connect.de

Acid-Catalyzed Ring Opening and Deprotection Strategies

The 1,3-dioxane group is susceptible to cleavage under acidic conditions, a reaction that is essentially the reverse of its formation. fiveable.me This lability towards acids makes it a useful protecting group for carbonyl compounds and 1,3-diols. thieme-connect.de

The mechanism of acid-catalyzed hydrolysis involves several key steps: chemistrysteps.comorgoreview.compearson.com

Protonation: The reaction initiates with the protonation of one of the oxygen atoms in the dioxane ring by an acid catalyst. This converts the alkoxy group into a good leaving group. chemistrysteps.comorgoreview.com

Formation of an Oxonium Ion: The other oxygen atom in the ring assists in the departure of the protonated hydroxyl group, leading to the formation of a resonance-stabilized oxonium ion. chemistrysteps.comorgoreview.com

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. orgoreview.com

Hemiacetal Formation: Subsequent deprotonation results in the formation of a hemiacetal intermediate. chemistrysteps.com

Second Protonation and Cleavage: The remaining alkoxy group is then protonated and eliminated as an alcohol, again forming an oxonium ion, which is a protonated aldehyde. chemistrysteps.com

Final Product Formation: A final deprotonation step yields the original aldehyde and the 1,3-diol. chemistrysteps.com

The entire process is reversible, and to drive the reaction towards hydrolysis, a large excess of water is typically used. chemistrysteps.com The stability of the 1,3-dioxane ring is generally greater than that of the corresponding 1,3-dioxolane (B20135) ring. fiveable.me

Common Reagents for Deprotection: A variety of acidic reagents can be employed to effect the cleavage of the 1,3-dioxane ring.

| Reagent/System | Conditions | Notes |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Often used with a co-solvent. | A standard and widely used method. fiveable.me |

| p-Toluenesulfonic acid (TsOH) | Typically in a solvent like acetone (B3395972) or methanol. | A common and effective catalyst. fiveable.me |

| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | In an appropriate solvent. | Can offer different selectivities. thieme-connect.com |

| Iodine | In a neutral solvent like acetone. | A mild method for deprotection. organic-chemistry.org |

Reductive Ring Opening Processes

The 1,3-dioxane ring can also be opened reductively to yield hydroxy ethers. This transformation is particularly useful as it leads to monoprotected diols. A number of reducing agents, often in combination with a Lewis acid, are effective for this purpose. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com The mechanism is believed to proceed through the formation of an oxocarbenium ion intermediate. cdnsciencepub.com

The reaction involves the coordination of a Lewis acid to one of the oxygen atoms of the dioxane ring, making it a better leaving group. This is followed by hydride attack, which cleaves the C-O bond. cdnsciencepub.com

Common Reagents for Reductive Ring Opening:

| Reagent/System | Product Type | Reference(s) |

| LiAlH₄–AlCl₃ | Hydroxy ethers | cdnsciencepub.com |

| Borane (B79455) (BH₃) in THF | Hydroxy ethers | cdnsciencepub.comcdnsciencepub.com |

| Diisobutylaluminum hydride (DIBAL-H) | Mono-protected diols | thieme-connect.com |

| EtAlCl₂–Et₃SiH | Mono-protected diols | thieme-connect.com |

| NaCNBH₃–HCl | Mono-protected diols | thieme-connect.com |

The choice of reagent can influence the regioselectivity of the ring opening. thieme-connect.com For instance, the reductive cleavage of 2-phenyl-1,3-dioxepanes with hydride reagents gives monobenzyl ethers of 1,4-diols. thieme-connect.de

Regioselectivity and Stereocontrol in Ring-Opening Transformations

The regioselectivity of the ring-opening of unsymmetrical 1,3-dioxanes is a critical aspect, determining which of the two C-O bonds is cleaved. This selectivity is influenced by several factors, including steric hindrance, the nature of the Lewis acid, and the reaction temperature. nih.govresearchgate.net

In reductive cleavage reactions, the regiochemical outcome is often dictated by the relative stability of the potential oxocarbenium ion intermediates. For example, with reagents like borane in THF, the cleavage tends to occur in a way that forms the most stabilized oxocarbenium ion. cdnsciencepub.com In the case of benzylidene acetals, the choice of reducing agent and conditions can direct the cleavage to selectively produce either the primary or secondary alcohol. thieme-connect.com For instance, reduction of 4,6-anisylidene-protected glucopyranosides with NaCNBH₃ under protic conditions yields 6-O-p-methoxybenzyl ethers, while cleavage with iBu₂AlH or NaCNBH₃ and TMSCl gives 4-O-PMB ethers. nih.gov

Stereocontrol is also a significant consideration, particularly when the dioxane ring is part of a chiral molecule, such as a carbohydrate derivative. The conformation of the dioxane ring, which is typically a chair-like conformation, plays a crucial role in determining the stereochemical outcome of the reaction. thieme-connect.denih.gov The stereoselectivity of these reactions has been studied in the context of synthesizing key intermediates for natural products. researchgate.net

Other Significant Transformations

Beyond ring-opening reactions, the this compound molecule can undergo transformations involving the bromomethyl group itself.

Oxidation Reactions of Bromomethyl-1,3-Dioxanes

The bromomethyl group in this compound can potentially be oxidized. While specific studies on the oxidation of this compound are not prevalent in the provided search results, general principles of alcohol and halide oxidation can be considered. The primary alcohol corresponding to the bromomethyl group could be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. youtube.com However, the stability of the dioxane ring under oxidative conditions must be taken into account. Strong oxidizing agents, especially in the presence of strong acids, might lead to the cleavage of the acetal (B89532). organic-chemistry.org

The oxidation of bromo compounds can be complex. For instance, the oxidation of primary alcohols by N-bromoacetamide in alkaline solution has been studied, with the corresponding aldehyde being the main product. rsc.org

Stereochemistry and Conformational Analysis of 2 Bromomethyl 1,3 Dioxane Derivatives

Conformational Preferences of the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring, a heterocyclic analog of cyclohexane, exhibits distinct conformational preferences that are fundamental to understanding its chemical behavior. These preferences are primarily dictated by the minimization of torsional and steric strain within the molecule.

Chair Conformation and Ring Inversion Dynamics

Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation, which is its most stable energetic state. researchgate.netthieme-connect.de This conformation minimizes angle and eclipsing strain. The presence of two oxygen atoms in the ring, however, introduces changes compared to cyclohexane. The C-O bond length is shorter than the C-C bond length, which affects the geometry and steric interactions within the ring. thieme-connect.de

Molecules of 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane, a related derivative, exist in the chair conformation with an equatorial orientation of the substituent at the C2 position. bashgmu.ru At room temperature, many 5,5-disubstituted 1,3-dioxanes undergo rapid ring inversion between two degenerate chair conformers. bashgmu.ruresearchgate.net This dynamic process involves the interconversion of axial and equatorial positions of the substituents.

Energy Barriers of Conformational Interconversion

The transition from one chair conformation to another is not seamless; it requires overcoming specific energy barriers. The process of ring inversion involves passing through higher-energy intermediate conformations, such as the half-chair, twist-boat, and boat forms. The energy barrier for the chair-twist conformation is lower for 1,3-dioxane (4.9 kcal/mol) compared to cyclohexane (5.7 kcal/mol) due to the shorter C-O bonds. thieme-connect.de

For 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, low-temperature NMR studies have determined the interconversion barrier to be 8.9 kcal/mol. researchgate.net Quantum chemical calculations have been employed to simulate the ring inversion pathway and estimate these potential barriers. researchgate.netresearchgate.net

| Compound | Interconversion Barrier (kcal/mol) | Method |

|---|---|---|

| 1,3-Dioxane | 4.9 | Calculation (Chair-Twist) thieme-connect.de |

| 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane | 8.9 | Low-Temperature NMR researchgate.net |

Influence of the Bromomethyl Substituent on Ring Conformation

The introduction of a substituent, such as a bromomethyl group, at the C2 position of the 1,3-dioxane ring has a profound impact on the conformational equilibrium. Due to significant 1,3-diaxial interactions between a substituent at C2 and the axial hydrogens at C4 and C6, there is a strong thermodynamic preference for the substituent to occupy the equatorial position. thieme-connect.dechemistrysteps.com This preference minimizes steric strain within the molecule.

In the case of 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane, both experimental X-ray diffraction data and computational studies confirm that the molecule adopts a chair conformation where the large methoxyphenyl group at C2 is in the equatorial position. bashgmu.ru This minimizes unfavorable steric interactions and leads to the most stable conformation.

Anomeric Effects in 2-Substituted 1,3-Dioxanes

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at an anomeric carbon (the C2 position in 1,3-dioxanes) to favor the axial orientation, despite the expected steric hindrance. This effect is particularly pronounced for electronegative substituents like alkoxy groups. thieme-connect.deacs.org It arises from a stabilizing interaction between the lone pair of electrons on a ring heteroatom (oxygen in this case) and the antibonding (σ) orbital of the C-substituent bond (n -> σ interaction). nih.govresearchgate.net

While the anomeric effect is most prominent with alkoxy substituents, its principles can influence the conformational preferences of other 2-substituted dioxanes. acs.org The balance between steric hindrance, which favors the equatorial position, and the anomeric effect, which can stabilize the axial position, determines the final conformational equilibrium. For a bromomethyl group, the steric demand generally outweighs the anomeric stabilization, leading to a strong preference for the equatorial position.

Stereoselective Synthetic Methodologies Utilizing 1,3-Dioxanes

The well-defined and rigid chair conformation of the 1,3-dioxane ring makes it a valuable tool in stereoselective synthesis. By incorporating a 1,3-dioxane as a chiral auxiliary or a protecting group, chemists can control the stereochemical outcome of reactions at adjacent centers.

For instance, a practical three-step strategy has been developed for the synthesis of substituted 5-hydroxy-1,3-dioxanes. thieme-connect.com This method involves the stereoselective reduction of a 5-oxo-1,3-dioxane intermediate, where the choice of hydride reagent (LiAlH₄ or L-Selectride) dictates the formation of either the trans or cis diastereomer with high selectivity. thieme-connect.com Furthermore, 1,3-dioxanes serve as key intermediates in the enantioselective intermolecular Prins reaction to form optically active products. researchgate.net The acetal (B89532) moiety can be subsequently cleaved to yield chiral 1,3-diols, which are important building blocks in the synthesis of natural products and pharmaceuticals. researchgate.net

Spectroscopic Elucidation of Stereochemical and Conformational Features (e.g., NMR, X-ray Diffraction)

The precise stereochemistry and conformational preferences of 2-(bromomethyl)-1,3-dioxane derivatives are elucidated using a combination of spectroscopic and analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction.

X-ray Diffraction: This technique provides unambiguous structural information for crystalline compounds. For example, the crystal structure of 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane definitively shows a chair conformation with the C2-substituent in an equatorial orientation. bashgmu.ru Similarly, X-ray analysis of 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane confirms its chair conformation in the solid state. researchgate.net

NMR Spectroscopy: In solution, ¹H and ¹³C NMR spectroscopy are powerful tools for conformational analysis. bashgmu.ruresearchgate.net

Chemical Shifts: The chemical shifts of axial and equatorial protons are typically different. For instance, in 2-substituted 1,3-dioxanes, the axial proton at C2 usually resonates at a higher field (lower ppm) than its equatorial counterpart.

Coupling Constants: The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the relative orientation of substituents and the conformation of the ring.

NOESY: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space, providing further evidence for axial or equatorial assignments. In the study of 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane, NOESY data helped assign the signals of the axial and equatorial CH₂Br groups. bashgmu.ru

Low-temperature NMR experiments can be used to "freeze out" the ring inversion process, allowing for the direct observation of individual conformers and the calculation of the energy barrier to interconversion. researchgate.net

| Carbon Atom | Chemical Shift (δC, ppm) |

|---|---|

| C2 | 102.3 |

| C4, C6 | 71.9 |

| C5 | 37.4 |

| CH₂Br (ax) | 36.1 |

| CH₂Br (eq) | 34.6 |

| OCH₃ | 55.4 |

Computational Studies on Conformational Behavior and Reactivity (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the stereochemistry and conformational intricacies of 1,3-dioxane systems. While direct computational studies specifically targeting this compound are not extensively documented in publicly available literature, a wealth of research on substituted 1,3-dioxane derivatives provides a robust framework for understanding its likely conformational behavior and reactivity. These studies consistently employ DFT methods to calculate geometric parameters, conformational energies, and transition states for ring inversion.

Conformational Analysis of Substituted 1,3-Dioxanes

Research on related compounds, such as 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane and 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, offers significant insights. bashgmu.ruresearchgate.net For these molecules, DFT calculations have been instrumental in confirming that the chair conformation is the most stable arrangement of the 1,3-dioxane ring. bashgmu.ruresearchgate.net

The potential energy surface of these molecules has been explored to identify various conformers, including chair (C), and twist-boat (2,5-T) forms, as well as the transition states connecting them. bashgmu.ru For instance, in 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane, four energy minima corresponding to different conformers were identified. bashgmu.ru

Ring Inversion Barriers

DFT calculations are also employed to determine the energy barriers for ring inversion. For 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, the calculated interconversion barrier was found to be consistent with experimental data from low-temperature NMR spectroscopy, amounting to 8.9 kcal/mol. researchgate.net The simulation of the ring inversion path helps in understanding the dynamic conformational processes these molecules undergo in solution. researchgate.net

Anomeric Effect

The conformational preference in 2-substituted 1,3-dioxanes is significantly influenced by the anomeric effect. This stereoelectronic effect generally favors the axial orientation of an electronegative substituent at the C2 position due to the stabilizing interaction between a lone pair of electrons on an oxygen atom and the antibonding σ* orbital of the C-X bond (where X is the substituent). Computational methods, including Natural Bond Orbital (NBO) analysis, are crucial for quantifying the contributions of these hyperconjugative interactions to the stability of different conformers. Studies on various 2-substituted 1,3-dioxanes and related heterocyclic systems have extensively used DFT to investigate the nature and magnitude of the anomeric effect.

While a simple steric argument would favor the equatorial position for the bromomethyl group, the anomeric effect would provide a degree of stabilization to the axial conformer. The actual preferred conformation of this compound would therefore be determined by the balance between these competing steric and stereoelectronic effects.

Reactivity Studies

Computational studies can also shed light on the reactivity of this compound. The electrophilic character of the carbon atom in the bromomethyl group is a key feature of its reactivity, making it susceptible to nucleophilic substitution reactions. DFT calculations can model the reaction pathways, determine activation energies, and predict the structures of transition states and intermediates. For instance, in related systems, computational studies have been used to investigate the thermal decomposition mechanisms.

| Parameter | Calculated Value | Experimental Value (X-ray) |

|---|---|---|

| C-O Bond Length | 1.409 - 1.423 Å | Similar to calculated |

| Bond Angles | ~110° | Similar to calculated |

| Parameter | Value |

|---|---|

| ΔG≠ (298 K) | 8.9 kcal/mol |

Applications in Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Organic Molecules

2-(Bromomethyl)-1,3-dioxane serves as a fundamental building block in the assembly of complex organic molecules. enamorganics.com Its utility stems from the presence of the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. ontosight.ai This allows for the introduction of the 1,3-dioxane (B1201747) moiety, a protected form of an aldehyde, into various molecular frameworks.

The compound is frequently used as a synthetic intermediate for producing α,β-unsaturated aldehydes and 1,4-dialdehyde monoacetals. nbinno.comchemicalbook.com These products are themselves valuable precursors in the synthesis of more intricate structures. The stability of the dioxane ring under various reaction conditions, coupled with the reactivity of the C-Br bond, makes this compound a reliable and efficient component for constructing diverse and complex chemical architectures. enamorganics.comdatainsightsmarket.com

Precursors for the Synthesis of Novel Ring Systems (e.g., Cyclopropenone Ketals)

The dioxane framework is instrumental in the synthesis of novel and strained ring systems, most notably cyclopropenone ketals. These ketals are useful synthetic equivalents for the 1,3-dipole in cycloaddition reactions with electron-deficient olefins. orgsyn.org For instance, a related compound, 2-(bromomethyl)-2-(chloromethyl)-1,3-dioxane, is a key starting material for generating cyclopropenone 1,3-propanediol (B51772) ketal. orgsyn.orgorgsyn.org

The synthesis involves a dehydrohalogenation reaction. The starting di-halogenated dioxane is treated with a strong base, such as potassium amide or sodium amide, in a solvent like liquid ammonia (B1221849) or ether. orgsyn.orgufl.edu This process eliminates HBr and HCl to form the strained three-membered cyclopropenone ring, protected as its ketal. The resulting cyclopropenone ketal can then participate in further reactions, such as [3+2] cycloadditions, to construct larger, more complex cyclic systems like cyclopentenones. orgsyn.org

| Starting Material | Reagent | Product | Application of Product |

| 2-(bromomethyl)-2-(chloromethyl)-1,3-dioxane | Potassium amide or Sodium amide | Cyclopropenone 1,3-propanediol ketal | [3+2] Cycloaddition Reactions |

Applications in Pharmaceutical Intermediates and Drug Design

This compound is a significant intermediate in the pharmaceutical industry. datainsightsmarket.com It is a favored building block for creating complex active pharmaceutical ingredients (APIs) where precise molecular structure and stability are paramount. enamorganics.com The compound's ability to introduce a protected aldehyde functional group is crucial in multi-step syntheses of drug molecules. datainsightsmarket.com

One notable application is in the synthesis of 1,4-benzoxazepine (B8686809) (BZO) compounds, which are explored for their potential in developing new drugs. chemicalbook.comlookchem.com Furthermore, derivatives of 1,3-dioxane are utilized in the design of new medicinal compounds, including those with potential bactericidal properties. smolecule.comresearchgate.net The reactivity of the bromomethyl group allows for regioselective alkylation, a key step in synthesizing molecules like acyclonucleosides, which are analogues of nucleosides used in antiviral and anticancer research.

| Application Area | Specific Use | Resulting Compound/Class |

| Pharmaceutical Intermediates | Synthesis of drug precursors | Active Pharmaceutical Ingredients (APIs) |

| Drug Design | Building block for novel scaffolds | 1,4-Benzoxazepine (BZO) compounds |

| Medicinal Chemistry | Synthesis of drug analogues | Acyclonucleosides |

Role in the Synthesis of Advanced Materials and Polymers

In materials science, this compound and its derivatives are employed in the synthesis of advanced materials and specialty polymers. enamorganics.com The compound's properties enable the development of new polymers and resins by allowing it to form stable covalent bonds. nbinno.comlookchem.com It can serve as a monomer or an intermediate in the production of monomers for polymerization processes. chemicalbook.com

The incorporation of the dioxane structure can enhance the properties of the resulting polymers, such as improving thermal stability and chemical resistance. chemimpex.com For example, 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane (B1291294) is used in polymer chemistry for incorporation into copolymers to create vitrimers, which are reprocessable thermosets. The reactivity of the bromomethyl group facilitates its use in producing specialty coatings, adhesives, and other high-performance materials. chemimpex.comenamorganics.com

Utilization in Protecting Group Chemistry for Carbonyl Compounds and Diols

The 1,3-dioxane ring is a classic protecting group for carbonyl compounds (aldehydes and ketones) and is also formed from the protection of 1,3-diols. organic-chemistry.orgunivpancasila.ac.id The protection is typically achieved by reacting the carbonyl compound with a 1,3-diol, such as 1,3-propanediol, under acidic conditions. organic-chemistry.org

This compound is, in essence, a molecule that carries a protected aldehyde (bromoacetaldehyde ethylene (B1197577) acetal). tcichemicals.com It allows chemists to introduce a masked aldehyde function into a molecule via nucleophilic substitution at the bromomethyl carbon. Once the substitution reaction is complete and further transformations are carried out, the dioxane ring can be cleaved under acidic conditions to reveal the aldehyde functionality. This strategy is essential in multi-step syntheses where the aldehyde group would not be stable to the reaction conditions used in other parts of the synthesis. orgsyn.org The stability of the 1,3-dioxane is generally greater than that of the related 1,3-dioxolane (B20135) protecting group. organic-chemistry.org

Strategies for Regioselective Functionalization and Derivatization

The primary site for functionalization and derivatization of this compound is the electrophilic carbon of the bromomethyl group. This allows for highly regioselective reactions through nucleophilic substitution. ontosight.ai A wide array of nucleophiles can be used to displace the bromide, including amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively.

To optimize these reactions and ensure high regioselectivity, reaction conditions are carefully controlled. For instance, the use of polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions. Temperature control is also crucial to minimize potential side reactions such as elimination. Another derivatization strategy involves the reaction of this compound with magnesium to form the corresponding Grignard reagent, which can then react with various electrophiles to create new carbon-carbon bonds.

Future Research Directions for 2 Bromomethyl 1,3 Dioxane Chemistry

Development of Green and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research concerning 2-(bromomethyl)-1,3-dioxane will likely focus on developing greener synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of investigation include the use of alternative starting materials, such as those derived from biomass like glycerol, which could potentially be converted to functionalized dioxane structures. Additionally, exploring solvent-free reaction conditions or the use of more environmentally friendly solvents will be crucial. The development of processes that avoid hazardous reagents, such as elemental bromine, in favor of safer brominating agents, represents another important avenue for sustainable synthesis.

| Green Strategy | Research Objective | Potential Benefit |

| Renewable Feedstocks | Investigating synthetic pathways from biomass-derived materials (e.g., glycerol) to the 1,3-dioxane (B1201747) core. | Reduces reliance on petrochemical sources. |

| Alternative Solvents | Replacing traditional volatile organic compounds (VOCs) with greener alternatives like ionic liquids or supercritical fluids. | Minimizes environmental pollution and health hazards. |

| Solvent-Free Reactions | Developing solid-state or melt-phase reactions to eliminate solvent use entirely. | Reduces waste, simplifies purification, and can lower energy costs. |

| Catalytic Processes | Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. | Increases atom economy and lowers waste generation. |

Exploration of Novel Catalytic Transformations

While the primary reactivity of this compound involves nucleophilic substitution, future research will aim to unlock new reaction pathways through innovative catalysis. The development of novel catalytic systems can expand the compound's synthetic utility beyond its traditional role. For instance, transition-metal catalysis, which has shown promise in related systems, could be explored. Copper-catalyzed cross-coupling reactions, for example, could enable the formation of carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to achieve. Furthermore, the application of photoredox catalysis or electrochemistry could provide access to radical-based transformations, leading to unprecedented derivatizations of the 1,3-dioxane structure.

| Catalytic Approach | Potential Transformation | Example from Related Systems |

| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new C-C or C-heteroatom bonds. | Copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane. |

| Organocatalysis | Asymmetric transformations to introduce chirality. | Use of chiral amines or phosphoric acids to control stereochemistry. |

| Photoredox Catalysis | Generation of radical intermediates for novel functionalization. | Minisci-type reactions or atom transfer radical polymerization (ATRP). |

| Biocatalysis | Enzymatic reactions for highly selective modifications. | Use of halogenases or dehalogenases for controlled functional group interconversion. |

Advanced Mechanistic Investigations of Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and designing new ones. While the SN2 pathway is understood to be a primary mechanism for nucleophilic substitution at the bromomethyl group, future studies could employ advanced computational and spectroscopic techniques to probe reaction intermediates and transition states with greater precision. For instance, in-situ spectroscopic monitoring (e.g., NMR, IR) can provide real-time data on reaction kinetics and the formation of transient species. Computational modeling, using Density Functional Theory (DFT), can elucidate the energetic profiles of different reaction pathways, rationalize observed stereochemical outcomes, and predict the feasibility of new transformations. Investigating the potential for competing reaction pathways, such as elimination or rearrangement under specific conditions, will also be critical for enhancing reaction control.

Design and Synthesis of Bioactive Molecules Incorporating the 1,3-Dioxane Scaffold

The 1,3-dioxane framework is a recognized structural motif in numerous natural products and pharmacologically active compounds. researchgate.net Future research will increasingly leverage this compound as a key building block in the synthesis of novel bioactive molecules. Its ability to introduce a stable, protected hydroxymethyl group allows for its incorporation into complex molecular architectures. The design of new therapeutic agents could involve attaching the this compound unit to known pharmacophores to modulate properties such as solubility, metabolic stability, and binding affinity. The synthesis of libraries of 1,3-dioxane-containing compounds for high-throughput screening will be a key strategy in the discovery of new drug candidates for a range of diseases. beilstein-journals.org For example, the scaffold has been incorporated into the design of endothelin antagonists, highlighting its potential in cardiovascular drug discovery. google.com

Innovations in Stereocontrolled Synthesis and Derivatization

Introducing stereochemical complexity is a central theme in modern organic synthesis. Future research will focus on developing innovative methods for the stereocontrolled synthesis of this compound derivatives and their subsequent stereoselective reactions. This includes the development of methods for creating chiral centers on the dioxane ring itself or for controlling the stereochemistry of reactions at the C2 position. Methodologies such as Prins cyclization and oxa-Michael reactions have been successfully employed to create substituted 1,3-dioxanes with high stereoselectivity. researchgate.netscilit.com Applying these and other modern synthetic methods, like organocatalytic or transition-metal-catalyzed asymmetric reactions, will be crucial. acs.org The goal is to achieve precise control over the three-dimensional structure of molecules derived from this compound, which is often a critical determinant of biological activity. researchgate.net

| Strategy | Description | Key Outcome |

| Asymmetric Acetalization | Use of chiral diols or chiral catalysts during the formation of the 1,3-dioxane ring. | Enantiomerically enriched 1,3-dioxane precursors. |

| Diastereoselective Cyclization | Methods like the Prins cyclization or bismuth-mediated additions to form substituted dioxanes with defined relative stereochemistry. researchgate.netresearchgate.net | Access to specific diastereomers (e.g., syn or anti). |

| Substrate-Controlled Reactions | Utilizing existing stereocenters in a molecule to direct the outcome of subsequent reactions on the dioxane moiety. | Control over the formation of new stereocenters. |

| Chiral Auxiliary-Mediated Synthesis | Temporarily attaching a chiral group to guide a stereoselective transformation before its removal. | Synthesis of specific enantiomers of complex targets. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Bromomethyl)-1,3-dioxane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via acrolein bromination in dichloromethane under controlled temperature (0–5°C) with gaseous HBr, stabilized by nitrogen atmosphere. Critical parameters include:

- Maintaining low temperatures to prevent side reactions.

- Monitoring reaction progress using indicators (e.g., dicinnamalacetone) to detect endpoint (color shift to deep red).

- Purification via distillation or column chromatography to isolate the product .

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : H and C NMR to confirm the dioxane ring and bromomethyl group (e.g., δ ~3.5–4.5 ppm for dioxane protons, δ ~30–40 ppm for quaternary carbons).

- Mass spectrometry : Molecular ion peak at m/z 195.05 (CHBrO) .

- X-ray crystallography : For solid-state conformation analysis (e.g., chair conformation of dioxane rings observed in related compounds) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) due to its irritant properties.

- Work in a fume hood to avoid inhalation.

- Store in a cool, dry place away from oxidizing agents. Emergency protocols include washing with soap (skin contact) and artificial respiration (inhalation) .

Advanced Research Questions

Q. How does this compound function in Grignard reactions, and what factors influence its reactivity compared to dioxolane analogs?

- Methodological Answer :

- The bromomethyl group acts as an electrophilic site, enabling nucleophilic attack in Grignard reactions.

- Reactivity differences vs. dioxolane analogs arise from ring strain (dioxane: chair conformation; dioxolane: puckered), affecting steric accessibility.

- Optimize solvent polarity (e.g., THF vs. ether) and temperature to control reaction rates and byproducts .

Q. What strategies resolve contradictions in reaction yields when using this compound for ketone adduct synthesis?

- Methodological Answer :

- Contradiction Analysis : Discrepancies may stem from moisture sensitivity or competing elimination pathways.

- Solutions :

- Use anhydrous conditions and freshly activated molecular sieves.

- Monitor reaction progress via TLC or in situ IR spectroscopy to detect intermediates.

- Compare kinetic vs. thermodynamic control by varying temperature (e.g., 0°C vs. room temperature) .

Q. How can computational methods (e.g., DFT) elucidate the stereochemical outcomes of reactions involving this compound?

- Methodological Answer :

- Perform geometry optimizations (B3LYP/6-31G**) to model transition states and predict stereoselectivity.

- Analyze frontier molecular orbitals (HOMO-LUMO) to identify electron-deficient sites for nucleophilic attack.

- Compare computed NMR shifts with experimental data to validate conformational preferences .

Q. What role does this compound play in peptide mimetic synthesis, and how is its stability as a protecting group evaluated?

- Methodological Answer :

- It serves as a carbonyl-protecting group in ketomethylene peptide analogs, enabling controlled deprotection under acidic conditions.

- Stability tests:

- Expose to trifluoroacetic acid (TFA) or HCl/MeOH to assess cleavage rates.

- Monitor by LC-MS for intact vs. deprotected species.

- Compare with alternative protectors (e.g., dioxolanes) for hydrolytic resistance .

Q. What crystallographic techniques are employed to analyze weak intermolecular interactions (e.g., C–H⋯O) in this compound derivatives?

- Methodological Answer :

- X-ray diffraction : Resolve helical chains and 2D networks via high-resolution data (θ > 50°).

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H⋯π interactions).

- Refinement protocols: Use SHELXL97 with restrained hydrogen positions (U = 1.2U) for accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.